2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}acetamide
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Overview
Description
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}acetamide is a complex organic compound that features both tetrazole and benzimidazole moieties. These functional groups are known for their diverse biological activities and are often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the tetrazole and benzimidazole intermediates with a suitable linker, such as a cyclohexylmethyl group, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the benzimidazole moiety.
Substitution: Both the tetrazole and benzimidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it can be investigated for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, the tetrazole and benzimidazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Losartan Potassium: Contains a tetrazole ring and is used as an antihypertensive agent.
Candesartan Cilexetil: Another tetrazole-containing compound used for treating hypertension.
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline: A simpler analog with similar functional groups.
Uniqueness
What sets 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}acetamide apart is its combination of tetrazole and benzimidazole rings, coupled with a cyclohexylmethyl linker. This unique structure allows for a diverse range of interactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7OS/c1-25-16-6-4-3-5-15(16)21-18(25)14-9-7-13(8-10-14)11-20-17(27)12-28-19-22-23-24-26(19)2/h3-6,13-14H,7-12H2,1-2H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDLBQFONAAYHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)CSC4=NN=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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